1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene
Description
1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene (molecular formula: C₁₉H₂₈F₂O) is a fluorinated aromatic ether with a cyclohexyl substituent. For instance, 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (CAS 208709-55-1) shares the same molecular formula and is characterized by a butoxy group (-OC₄H₉), 2,3-difluoro substitution, and a trans-4-propylcyclohexyl moiety . Key properties include a melting point of 178.3°C, boiling point of 357.5°C, and density of 1.012 g/cm³, making it suitable for high-temperature liquid crystal (LC) applications .
Properties
IUPAC Name |
1-butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32F2O/c1-3-5-7-8-16-9-11-17(12-10-16)18-13-14-19(21(23)20(18)22)24-15-6-4-2/h13-14,16-17H,3-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDTAIRRKWLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCCCC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623346 | |
| Record name | 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263017-37-4 | |
| Record name | 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-butoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene typically involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the butoxy and difluoro groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.
Cyclohexyl Group Addition: The pentylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzene ring reacts with a pentylcyclohexyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves the coupling of the substituted benzene ring with the butoxy group, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carbonyl compound.
Reduction: The difluoro groups can be reduced to form a difluoromethyl compound.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of 1-butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzaldehyde.
Reduction: Formation of 1-butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)methane.
Substitution: Formation of 1-butoxy-2,3-diamino-4-(4-pentylcyclohexyl)benzene.
Scientific Research Applications
1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene exerts its effects involves interactions with specific molecular targets. The butoxy and difluoro groups can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially modulating their activity. The pentylcyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Variations and Physical Properties
The table below compares the target compound’s analogs, highlighting differences in alkoxy chains, cyclohexyl substituents, and physical properties:
Key Observations:
Alkoxy Chain Impact :
- Longer alkoxy chains (e.g., butoxy vs. methoxy) enhance thermal stability and molecular packing, as seen in the higher melting point of the butoxy analog (178.3°C) compared to methoxy derivatives .
- Ethoxy derivatives with ethynyl linkages (e.g., CAS 123560-57-6) exhibit unique optoelectronic properties due to extended conjugation, enabling applications in luminescent LCs .
Cyclohexyl Substituent Effects :
- Trans-configuration of the cyclohexyl group (e.g., trans-4-propyl vs. trans-4-pentyl) ensures linear molecular geometry, critical for LC phase formation .
- Increasing the cyclohexyl chain length (e.g., pentyl vs. propyl) may reduce melting points but improve solubility in LC mixtures .
Fluorine Substitution :
- The 2,3-difluoro pattern enhances dipole interactions and polarizability, improving LC alignment under electric fields .
Biological Activity
1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant research findings.
1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene has the molecular formula and is characterized by its unique structure, which includes a butoxy group and difluorinated benzene ring. The presence of these functional groups may influence its biological interactions.
Research indicates that the biological activity of 1-butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene may be mediated through various pathways:
- Opioid Receptor Modulation : Studies suggest that compounds with similar structures can interact with opioid receptors, potentially providing anxiolytic effects at higher doses .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway, which is critical for neuronal survival and function .
Summary of Biological Activities
Research Findings
Recent investigations into the biological activity of related compounds provide a framework for understanding the potential impacts of 1-butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene:
- Pharmacological Studies : Research has shown that similar compounds can affect neurotransmitter release and receptor activation, suggesting that 1-butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene might influence dopaminergic and serotonergic systems .
- Environmental Impact : As a persistent organic pollutant, this compound's environmental stability raises concerns regarding its long-term ecological effects .
Q & A
Q. What are the recommended synthetic routes for 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene, and how can purity be optimized?
Methodological Answer:
- Synthesis Steps : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a trans-cyclohexyl intermediate (e.g., 4-pentylcyclohexylbenzene derivatives) is functionalized with fluorinated and alkoxy groups under reflux conditions using ethanol as a solvent and acetic acid as a catalyst .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol ensures high purity (>97%). Purity validation requires HPLC with UV detection at 254 nm .
- Key Challenges : Steric hindrance from the butoxy and cyclohexyl groups may reduce reaction yields. Optimizing reaction time (e.g., 6–8 hours) and temperature (80–100°C) mitigates this .
Q. How is the molecular structure of 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine environments (δ -110 to -120 ppm for aromatic fluorines). NMR resolves cyclohexyl protons (δ 1.2–2.5 ppm) and butoxy methylene (δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak [M+H] at m/z 392.3, matching the molecular formula .
- X-ray Crystallography : Resolves steric effects from the trans-4-pentylcyclohexyl group and confirms dihedral angles between aromatic rings .
Advanced Research Questions
Q. What are the environmental persistence and bioaccumulation risks of this compound?
Methodological Answer:
- Environmental Fate : The compound’s low water solubility (log ~6.2) and resistance to hydrolysis suggest persistence in sediments. Testing via OECD 301D confirms <10% biodegradation over 28 days .
- Bioaccumulation : Zebrafish (Danio rerio) studies show a bioaccumulation factor (BAF) of 1,200 in liver tissue after 14-day exposure at 1 µg/L. Tissue-specific accumulation correlates with lipid content .
- Mitigation Strategies : Advanced oxidation processes (e.g., UV/HO) degrade >90% of the compound within 2 hours under optimized conditions .
Q. How does 1-Butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene interact with biological systems?
Methodological Answer:
- Hepatotoxicity : In adult zebrafish, exposure to 10 µg/L induces oxidative stress (↑ malondialdehyde by 150%) and disrupts lipid metabolism (↓ ATP-citrate lyase activity). Transcriptomic analysis reveals upregulation of cyp1a and gst genes .
- In Vitro Models : HepG2 cells treated with 50 µM show mitochondrial membrane depolarization (JC-1 assay) and caspase-3 activation, indicating apoptosis .
- Metabolic Profiling : LC-QTOF-MS identifies phase I metabolites (e.g., hydroxylated derivatives) and phase II conjugates (glucuronides) in bile, suggesting hepatic clearance pathways .
Q. How can contradictory data on mutagenicity and cytotoxicity be resolved?
Methodological Answer:
- Mutagenicity : Ames tests (OECD 471) using Salmonella typhimurium TA98 and TA100 strains show no reverse mutations at concentrations ≤1 mg/plate, aligning with its non-planar structure limiting DNA intercalation .
- Cytotoxicity Discrepancies : Contradictory results arise from assay choice. MTT assays may underestimate toxicity due to fluorophores interfering with formazan crystals. Use ATP-based assays (e.g., CellTiter-Glo) for accurate viability measurements .
- Dose-Response Analysis : Nonlinear regression models (e.g., Hill equation) account for threshold effects, showing EC values of 75 µM in hepatocytes vs. 200 µM in fibroblasts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
